molecular formula C19H13F5NO3PS B5147720 N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline

N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline

Cat. No.: B5147720
M. Wt: 461.3 g/mol
InChI Key: TYDFBRMXJBJFGI-UHFFFAOYSA-N
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Description

N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of fluorinated phenoxy groups and a trifluoromethylsulfanyl group, which contribute to its distinct properties.

Properties

IUPAC Name

N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F5NO3PS/c20-15-5-1-3-7-17(15)27-29(26,28-18-8-4-2-6-16(18)21)25-13-9-11-14(12-10-13)30-19(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDFBRMXJBJFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)SC(F)(F)F)OC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F5NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorophenol with phosphoryl chloride to form bis(2-fluorophenoxy)phosphoryl chloride. This intermediate is then reacted with 4-(trifluoromethylsulfanyl)aniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline has several scientific research applications:

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The trifluoromethylsulfanyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Shares the trifluoromethylsulfonyl group but differs in its overall structure and applications.

    4-(Trifluoromethylthio)phenol: Contains the trifluoromethylthio group and is used in similar chemical reactions.

Uniqueness

N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline is unique due to its combination of fluorinated phenoxy groups and a trifluoromethylsulfanyl group, which impart distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity.

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